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Compound of Interest

Compound Name: 3-(1-Pyrrolidino)propionitrile

Cat. No.: B1330160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-(1-Pyrrolidino)propionitrile (CAS No: 26165-45-7), a valuable intermediate in

pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this

compound, this guide focuses on high-quality predicted data for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust reference for compound

identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview
Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol Structure:

Figure 1. Chemical structure of 3-(1-Pyrrolidino)propionitrile.
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This guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data to facilitate the structural

elucidation of 3-(1-Pyrrolidino)propionitrile.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(1-
Pyrrolidino)propionitrile. These predictions are based on established computational models

and provide a reliable approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.75 Triplet 2H -CH₂-CN

~2.65 Triplet 2H N-CH₂-CH₂-CN

~2.55 Triplet 4H N-(CH₂)₂-

~1.80 Multiplet 4H
-(CH₂)₂- (pyrrolidine

ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~119.5 -C≡N

~54.0 N-(CH₂)₂- (pyrrolidine ring)

~52.5 N-CH₂-CH₂-CN

~23.5 -(CH₂)₂- (pyrrolidine ring)

~16.0 -CH₂-CN

Infrared (IR) Spectroscopy
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Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2850 Medium-Strong C-H stretch (aliphatic)

~2245 Medium C≡N stretch (nitrile)

~1465 Medium CH₂ bend

~1100 Medium C-N stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

124 25 [M]⁺ (Molecular Ion)

95 40 [M - C₂H₃N]⁺

83 100 [M - CH₂CN]⁺

70 80 [C₄H₈N]⁺ (pyrrolidine fragment)

55 60 [C₃H₅N]⁺

42 50 [C₂H₄N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3-(1-Pyrrolidino)propionitrile (typically 5-25 mg for ¹H

NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1330160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The solution should be

homogeneous and free of any particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

¹H NMR Acquisition: The spectrum is acquired at room temperature. The chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26

ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s),

integration).

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. The chemical shifts are reported in

ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat 3-(1-
Pyrrolidino)propionitrile is placed directly onto the ATR crystal (e.g., diamond or

germanium). This method requires minimal sample preparation.[2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

The sample is then applied, and the sample spectrum is collected. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical

range is 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-(1-Pyrrolidino)propionitrile in a volatile solvent

(e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct

infusion or coupled with a gas chromatograph (GC-MS).

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an

electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[4]
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Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 3-(1-Pyrrolidino)propionitrile.
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Workflow for Spectroscopic Analysis of 3-(1-Pyrrolidino)propionitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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